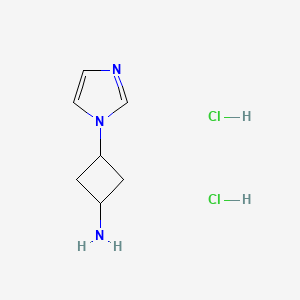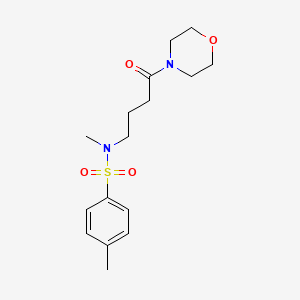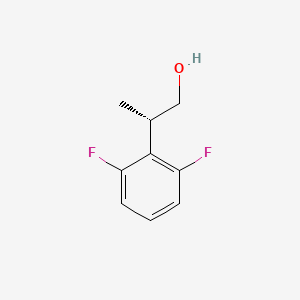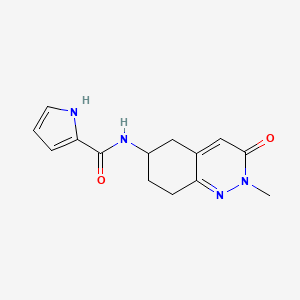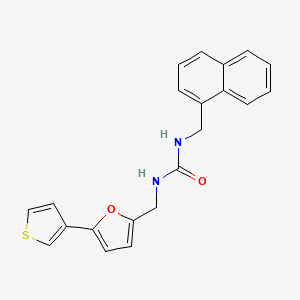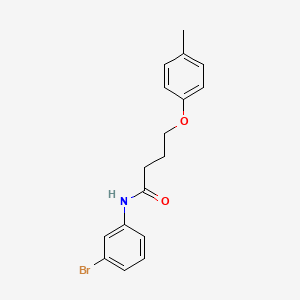
N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide is a useful research compound. Its molecular formula is C17H18BrNO2 and its molecular weight is 348.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antifungal Activities
N-Aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, a category including N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide, have shown promising antifungal activities. In research by Lee, Kim, Cheong, & Chung (1999), these compounds were tested against various fungi like Pyricularia oryzae, Rhizoctonia solani, and Erysiphe graminis, with some derivatives exhibiting good to excellent fungicidal activities (Lee, Kim, Cheong, & Chung, 1999).
Gastric Acid Antisecretory Activity
In another study, related butanamide compounds were synthesized and tested for their ability to inhibit gastric acid secretion in rats. These studies indicated potential applications of butanamide derivatives in treating conditions related to excessive gastric acid production (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Applications in Cancer Research
Bromophenol derivatives, including some structurally similar to this compound, have been isolated from red algae and investigated for their potential in cancer research. Although some of these compounds were found inactive against human cancer cell lines, their structural analysis contributes to understanding potential anticancer agents (Zhao et al., 2004).
Inhibition of Enzymes
A study by Bayrak et al. (2017) focused on synthesizing bromophenol derivatives, including those similar to this compound, and testing their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These studies are crucial in developing new therapeutics for diseases where these enzymes play a role (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Antibacterial Properties
Research on bromophenols from marine algae, structurally related to this compound, revealed antibacterial properties against various bacterial strains. Such studies underscore the potential of bromophenol derivatives in developing new antibacterial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-(4-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-7-9-16(10-8-13)21-11-3-6-17(20)19-15-5-2-4-14(18)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYRFVWZEBGBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(prop-2-enoyl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2592872.png)


![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2592876.png)

![2-Chloro-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592881.png)


